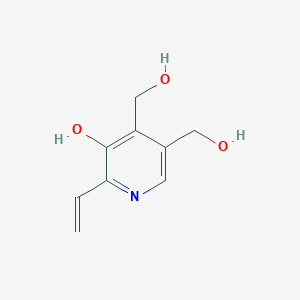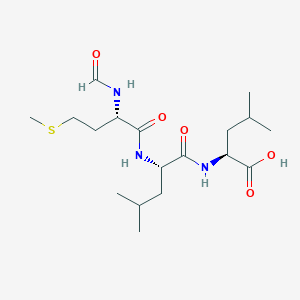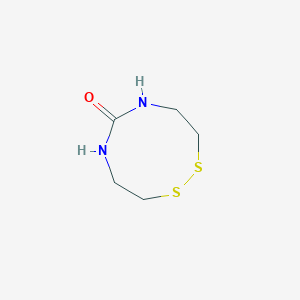![molecular formula C16H11N3S B14609689 N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 59888-34-5](/img/structure/B14609689.png)
N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that incorporates a thiazole ring fused to a pyridine ring, with a naphthalene moiety attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. Another approach involves the use of hydrazonoyl halides as precursors, which react with pyridine derivatives to form the desired thiazole-pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the thiazole-pyridine scaffold but differ in the substitution pattern and attached functional groups.
Pyrano[2,3-d]thiazoles: These compounds have a similar fused ring system but include a pyran ring instead of a pyridine ring.
Uniqueness
N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to the presence of the naphthalene moiety, which can enhance its biological activity and provide distinct electronic properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
59888-34-5 |
|---|---|
Molecular Formula |
C16H11N3S |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
N-naphthalen-1-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C16H11N3S/c1-2-7-12-11(5-1)6-3-8-13(12)18-16-19-14-9-4-10-17-15(14)20-16/h1-10H,(H,18,19) |
InChI Key |
VONAXEWHJSMMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC4=C(S3)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)





